molecular formula C7H15NO B2476105 (3,3-Dimethyloxolan-2-yl)methanamine CAS No. 2167896-45-7

(3,3-Dimethyloxolan-2-yl)methanamine

Cat. No.: B2476105
CAS No.: 2167896-45-7
M. Wt: 129.203
InChI Key: KYXXIUMAYDSTNC-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

(3,3-Dimethyloxolan-2-yl)methanamine, a compound featuring an oxolane ring and a methanamine functional group, has garnered attention in various fields of biological research. Its unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest for medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to act as a substrate or inhibitor for various enzymes and receptors. The compound may interact with specific molecular targets, modulating biochemical pathways that influence cellular functions.

  • Enzyme Interaction : The amine group can participate in hydrogen bonding with enzyme active sites, potentially enhancing or inhibiting enzymatic reactions.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognitive functions.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Bacteria
This compound62.5E. coli
Similar derivative78.12S. aureus

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated the potential of this compound to inhibit the proliferation of cancer cell lines such as HeLa and A549. The observed IC50 values suggest that the compound may exert cytotoxic effects through mechanisms such as apoptosis induction or cell cycle arrest .

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Case Studies

A study involving the synthesis of this compound derivatives indicated their potential use as antimicrobial agents in treating resistant bacterial infections. These derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating a promising avenue for development in antibiotic therapies .

Properties

IUPAC Name

(3,3-dimethyloxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-4-9-6(7)5-8/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXXIUMAYDSTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167896-45-7
Record name (3,3-dimethyloxolan-2-yl)methanamine
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